molecular formula C11H6Br2FNOS B284593 4,5-dibromo-N-(4-fluorophenyl)thiophene-2-carboxamide

4,5-dibromo-N-(4-fluorophenyl)thiophene-2-carboxamide

Cat. No.: B284593
M. Wt: 379.04 g/mol
InChI Key: BMSFBEBOYAKMAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,5-dibromo-N-(4-fluorophenyl)thiophene-2-carboxamide is a chemical compound that belongs to the class of thiophene derivatives. It has gained significant interest in scientific research due to its potential applications in various fields of study, including medicinal chemistry, materials science, and organic electronics.

Mechanism of Action

The mechanism of action of 4,5-dibromo-N-(4-fluorophenyl)thiophene-2-carboxamide is not fully understood. However, it has been proposed that it exerts its biological activity through the inhibition of certain enzymes or proteins. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. In medicinal chemistry, it has been shown to exhibit anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to possess anti-inflammatory and antiviral properties. In addition, it has been shown to have potential as a fluorescent probe for the detection of metal ions.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4,5-dibromo-N-(4-fluorophenyl)thiophene-2-carboxamide in lab experiments is its potential for use in various fields of study, including medicinal chemistry, materials science, and organic electronics. In addition, it has been shown to exhibit potent biological activity against various targets. However, one of the limitations of using this compound is the lack of information regarding its toxicity and safety profile.

Future Directions

There are several future directions for the study of 4,5-dibromo-N-(4-fluorophenyl)thiophene-2-carboxamide. In medicinal chemistry, further studies are needed to investigate its potential as a therapeutic agent for various diseases, including cancer and viral infections. In materials science, future studies could focus on its potential use in the development of organic electronics with improved efficiency and stability. In addition, further studies are needed to investigate its toxicity and safety profile, which could facilitate its use in various applications.

Synthesis Methods

The synthesis of 4,5-dibromo-N-(4-fluorophenyl)thiophene-2-carboxamide can be achieved through various methods, including Suzuki coupling, Sonogashira coupling, and Stille coupling. In the Suzuki coupling method, 4,5-dibromo-2-thiophenecarboxylic acid is reacted with 4-fluorophenylboronic acid in the presence of a palladium catalyst and a base to yield the desired compound. The Sonogashira coupling method involves the reaction of 4,5-dibromo-2-thiophenecarboxylic acid with 4-fluorophenylacetylene in the presence of a palladium catalyst and a base. The Stille coupling method is similar to the Suzuki coupling method, but it involves the use of a stannane reagent instead of a boronic acid reagent.

Scientific Research Applications

4,5-dibromo-N-(4-fluorophenyl)thiophene-2-carboxamide has been extensively studied for its potential applications in various fields of study. In medicinal chemistry, it has been investigated for its anticancer, anti-inflammatory, and antiviral properties. In materials science, it has been explored for its potential use in organic electronics, such as organic solar cells and organic field-effect transistors. In addition, it has been studied for its potential use as a fluorescent probe for the detection of metal ions.

Properties

Molecular Formula

C11H6Br2FNOS

Molecular Weight

379.04 g/mol

IUPAC Name

4,5-dibromo-N-(4-fluorophenyl)thiophene-2-carboxamide

InChI

InChI=1S/C11H6Br2FNOS/c12-8-5-9(17-10(8)13)11(16)15-7-3-1-6(14)2-4-7/h1-5H,(H,15,16)

InChI Key

BMSFBEBOYAKMAY-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1NC(=O)C2=CC(=C(S2)Br)Br)F

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=CC(=C(S2)Br)Br)F

Origin of Product

United States

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